![molecular formula C22H18OSe2 B14425911 1,1'-[Oxybis(methyleneselanyl)]dinaphthalene CAS No. 82745-68-4](/img/structure/B14425911.png)
1,1'-[Oxybis(methyleneselanyl)]dinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is a chemical compound with the molecular formula C22H18OSe2 It consists of two naphthalene units connected by a methyleneselanyl bridge through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene typically involves the reaction of naphthalene derivatives with methyleneselanyl compounds under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and methyleneselanyl chloride in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methyleneselanyl bridge to methylenesulfur or methylene groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, chlorinating agents, and Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylenesulfur, methylene groups.
Substitution: Halogenated naphthalenes, alkylated naphthalenes.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene involves its interaction with molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, contributing to its antioxidant activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Oxybis(methylene)]dinaphthalene: Similar structure but lacks selenium atoms, resulting in different chemical and biological properties.
1,1’-[Oxybis(methylenesulfur)]dinaphthalene:
1,1’-[Oxybis(methyleneselanyl)]dibenzene: Similar selenium-containing compound but with benzene rings instead of naphthalene.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity. The combination of naphthalene units and selenium atoms makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
82745-68-4 |
|---|---|
Molekularformel |
C22H18OSe2 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylselanylmethoxymethylselanyl)naphthalene |
InChI |
InChI=1S/C22H18OSe2/c1-3-11-19-17(7-1)9-5-13-21(19)24-15-23-16-25-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2 |
InChI-Schlüssel |
QYZYKHRHIVYNER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[Se]COC[Se]C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


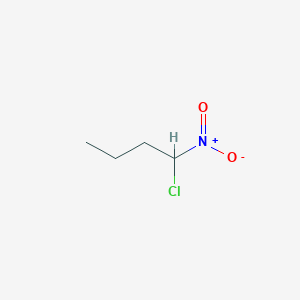
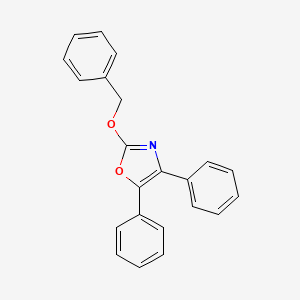
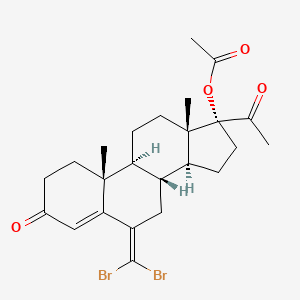
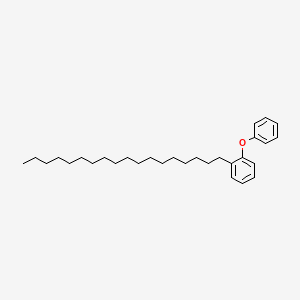
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
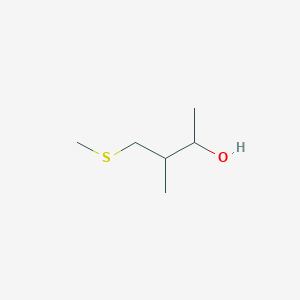
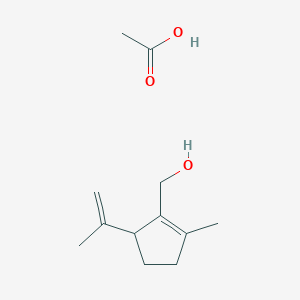
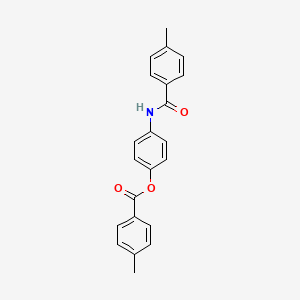
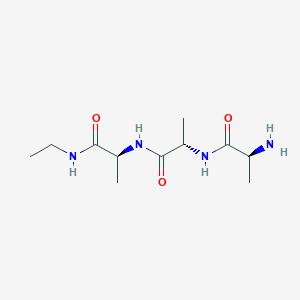
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)

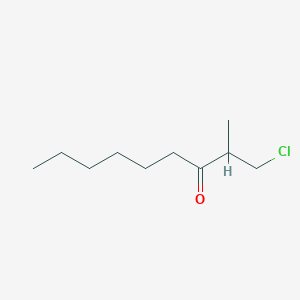
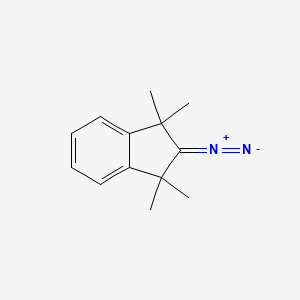
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
